molecular formula C12H19ClN4 B1467962 4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine CAS No. 1478786-81-0

4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine

Cat. No. B1467962
CAS RN: 1478786-81-0
M. Wt: 254.76 g/mol
InChI Key: SXUMTKQUETXGCQ-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a pyrimidine derivative, which is a class of compounds that includes a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including “4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Disubstituted Pyrimidines

“4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” can be used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

This compound can also be used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Antioxidant Activities

Pyrimidines are known to exhibit antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antiviral Activities

Pyrimidines, including “4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine”, have been found to exhibit antiviral activities . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development.

Antibacterial Activities

Pyrimidines also display antibacterial activities . They can inhibit the growth of certain bacteria, which makes them useful in the development of new antibacterial drugs.

Antifungal Activities

In addition to their antibacterial properties, pyrimidines also exhibit antifungal activities . They can inhibit the growth of certain fungi, which could be beneficial in the treatment of various fungal infections.

Antituberculosis Activities

Pyrimidines have been found to exhibit antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making them potential candidates for the development of new antituberculosis drugs.

properties

IUPAC Name

4-chloro-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-10(2)8-16-3-5-17(6-4-16)12-7-11(13)14-9-15-12/h7,9-10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUMTKQUETXGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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